Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
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Overview
Description
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound .
Industrial Production Methods
In industrial settings, the production of azo dyes like Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Dilute nitric acid for nitration; halogens like bromine for halogenation.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products include nitro-substituted and halogen-substituted derivatives.
Scientific Research Applications
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- primarily involves its interaction with light. The azo group (-N=N-) in the compound can undergo reversible cis-trans isomerization upon exposure to light, leading to changes in its color. This property is exploited in various applications, such as photochromic materials and sensors .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-: Another azo dye with similar applications but different substituents on the aromatic rings.
Phenol, 4-[[4-(phenylazo)phenyl]azo]-:
Uniqueness
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents, which impart distinct color properties and reactivity. Its nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
38565-48-9 |
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Molecular Formula |
C18H13N5O3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H13N5O3/c24-18-11-7-16(8-12-18)22-20-14-3-1-13(2-4-14)19-21-15-5-9-17(10-6-15)23(25)26/h1-12,24H |
InChI Key |
CXWPPJHWQZBMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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